molecular formula C7H6N4O3S B13634114 Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13634114
M. Wt: 226.22 g/mol
InChI Key: TXWFRUSBHZKFAV-UHFFFAOYSA-N
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Description

Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiadiazole and oxadiazole rings These rings are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and reagents such as phosphorus pentachloride (PCl5) for cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines

Scientific Research Applications

Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both thiadiazole and oxadiazole rings, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

ethyl 5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C7H6N4O3S/c1-2-13-7(12)5-9-6(14-10-5)4-3-8-11-15-4/h3H,2H2,1H3

InChI Key

TXWFRUSBHZKFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CN=NS2

Origin of Product

United States

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